molecular formula C26H23N5O4 B1683837 3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

Cat. No.: B1683837
M. Wt: 469.5 g/mol
InChI Key: RVWSCZNGPOUASU-UHFFFAOYSA-N
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Description

VL-0395 is a synthetic organic compound known for its role as an antagonist of the cholecystokinin receptor type 1 (CCK1). This compound is derived from anthranilic acid and has been studied for its potential therapeutic applications, particularly in gastrointestinal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VL-0395 involves multiple steps, starting from anthranilic acid. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of VL-0395 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality VL-0395 .

Chemical Reactions Analysis

Types of Reactions

VL-0395 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

VL-0395 exerts its effects by binding to the cholecystokinin receptor type 1 (CCK1). This binding inhibits the receptor’s activity, thereby modulating gastrointestinal functions. The molecular targets involved include the CCK1 receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VL-0395

VL-0395 is unique due to its specific structural modifications, such as the fluoro substituent at the C-5 and C-7 positions of the indole ring. These modifications enhance its affinity and selectivity towards the CCK1 receptor, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C26H23N5O4

Molecular Weight

469.5 g/mol

IUPAC Name

3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H23N5O4/c27-24(28)16-9-10-20-18(11-16)13-22(30-20)26(35)29-19-8-4-7-17(12-19)25(34)31-21(14-23(32)33)15-5-2-1-3-6-15/h1-13,21,30H,14H2,(H3,27,28)(H,29,35)(H,31,34)(H,32,33)

InChI Key

RVWSCZNGPOUASU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=N)N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VL-0395, VL 0395, VL0395

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Reactant of Route 2
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Reactant of Route 3
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Reactant of Route 4
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Reactant of Route 5
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Reactant of Route 6
3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

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